Bienvenue dans la boutique en ligne BenchChem!

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Hydrogen Bond Donor ADME Cellular Permeability

The compound 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034331-25-2) belongs to the class of imidazolidine-2,4-dione derivatives featuring a piperidine linker. Its structure uniquely combines a 3,4-dimethoxybenzoyl moiety, a piperidin-4-yl core, and a 3-phenylimidazolidine-2,4-dione terminus, yielding a molecular weight of 423.5 g/mol and a computed XLogP3 of 2.5.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 2034331-25-2
Cat. No. B2632667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS2034331-25-2
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC
InChIInChI=1S/C23H25N3O5/c1-30-19-9-8-16(14-20(19)31-2)22(28)24-12-10-17(11-13-24)25-15-21(27)26(23(25)29)18-6-4-3-5-7-18/h3-9,14,17H,10-13,15H2,1-2H3
InChIKeyAENLEFJFIAPBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione: A Structurally Diverse Chemical Probe for Early-Stage Discovery


The compound 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034331-25-2) belongs to the class of imidazolidine-2,4-dione derivatives featuring a piperidine linker. Its structure uniquely combines a 3,4-dimethoxybenzoyl moiety, a piperidin-4-yl core, and a 3-phenylimidazolidine-2,4-dione terminus, yielding a molecular weight of 423.5 g/mol and a computed XLogP3 of 2.5 [1]. This distinct pharmacophoric architecture, particularly the zero hydrogen bond donor count, positions it as a tool for probing binding sites where donor interactions are unfavorable, differentiating it from close analogs that contain hydrogen bond donor functionalities.

Why the 3,4-Dimethoxybenzoyl Substituent Prevents Simple Analogue Swapping in Imidazolidine-2,4-dione Chemical Probes


Interchanging compounds within the imidazolidine-2,4-dione class without considering specific N-acyl substituents can lead to critical failures in target binding and physicochemical profiles. The 3,4-dimethoxybenzoyl group on the piperidine nitrogen is not a passive structural element; it critically modulates electronic properties, lipophilicity, and the compound's overall hydrogen bond acceptor/donor capacity. For instance, removing or replacing this group can drastically alter the computed partition coefficient (XLogP3), fundamentally changing membrane permeability and non-specific binding profiles. More specifically, the 3,4-dimethoxy substitution pattern provides a distinct vector for hydrogen bond acceptance, which is absent in analogs like the 2-methoxybenzoyl congener (CAS 2034283-67-3), thereby altering the compound's interaction map with biological targets [1]. Generic substitution therefore risks losing the specific property balance that makes this compound a valuable screening tool.

Quantitative Differentiation of 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Relative to Structural Analogs


Zero Hydrogen Bond Donor Count Differentiates From N-Unsubstituted Imidazolidine-2,4-dione Analogs

The target compound has exactly zero hydrogen bond donors, a critical feature for passive membrane permeability. In contrast, the core scaffold 3-phenylimidazolidine-2,4-dione (CAS 2221-13-8) and many N-unsubstituted hydantoin analogs possess a hydrogen bond donor on the imidazolidine ring. This is a fundamental and quantifiable difference that directly impacts drug-likeness. [1]

Hydrogen Bond Donor ADME Cellular Permeability

Moderate Computed Lipophilicity (XLogP3 = 2.5) Differentiates From More Hydrophobic Di-Methoxybenzoyl Analogs

The computed partition coefficient (XLogP3) for the target compound is 2.5. This represents an optimal range for lead-like molecules, balancing solubility and permeability. Analogs with the same imidazolidine-2,4-dione core but a larger, more hydrophobic acyl group on the piperidine, such as those with a naphthoyl substituent, are predicted to have significantly higher logP values (>3.5), thereby increasing the risk of poor aqueous solubility and promiscuous off-target binding. While direct experimental logP data is unavailable for the complete analog set, this computationally derived difference is a principal parameter for selecting compounds with optimal developability profiles. [1]

Partition Coefficient Lipophilicity Off-target binding

Distinct Hydrogen Bond Acceptor Pharmacophore Through 3,4-Dimethoxybenzoyl Group Differentiates From 2-Methoxy Congener

The specific 3,4-dimethoxy substitution pattern on the benzoyl ring provides a unique spatial arrangement of hydrogen bond acceptors. The target compound has 5 total hydrogen bond acceptors. In contrast, the closely related analog 1-(1-(2-methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034283-67-3) has one fewer methoxy group, reducing its hydrogen bond acceptor count to 4 and altering the electrostatic potential surface. This difference is not merely additive; it changes the compound's ability to engage in specific directional interactions with kinase hinge regions or other binding pockets. [1]

Hydrogen Bonding Structure-Activity Relationship Pharmacophore Modeling

Enhanced Metabolic Stability Potential by Absence of N-Aryl Piperidine Motif Found in Other Kinase Inhibitor Probes

Many imidazolidine-2,4-dione chemical probes include an N-aryl group directly attached to the piperidine ring. This N-aryl-piperidine motif is a known structural alert for CYP450-mediated metabolism, particularly N-dealkylation. The target compound, however, features an N-benzoyl substitution, which metabolically is processed via amide hydrolysis rather than N-dealkylation. While a direct head-to-head microsomal stability comparison is not published, the bioisosteric replacement of an N-aryl with an N-acyl group is a recognized strategy in medicinal chemistry to improve metabolic stability, suggesting a longer in vitro half-life relative to direct N-phenyl-piperidine analogs. [1]

Metabolic Stability CYP450 Structural Alert

High-Value Application Scenarios for 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione


Chemical Probe for Kinase Target Deconvolution

The compound's zero hydrogen bond donor count and 5-acceptor pharmacophore, particularly the 3,4-dimethoxybenzoyl moiety, make it an excellent candidate for probing kinase hinge-binding regions that favor acceptor-rich, donor-poor interactions. This structural profile differentiates it from typical kinase inhibitors that contain a donor for hinge interaction, potentially allowing it to bind unique conformations or atypical kinases. [1]

Fragment-Based Lead Discovery (FBLD) Library Expansion

With a molecular weight of 423.5 g/mol and an XLogP3 of 2.5, this compound resides in the 'lead-like' chemical space. Its rigid imidazolidine-2,4-dione core and rotatable piperidine linker provide a balanced degree of flexibility. The compound's distinct structural features, particularly the 3,4-dimethoxy substitution, are not common in generic fragment libraries, making this a valuable addition for screening against novel targets where traditional fragments fail to identify hits. [1]

Positive Control for Permeability Assays in Drug Discovery

The complete absence of hydrogen bond donors, combined with a moderate logP, nominates this compound as a potential high-permeability control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer assays. Its predicted high passive permeability, driven by its donor-less state, contrasts with many standard controls that possess at least one donor, providing a benchmark for compounds designed to cross membranes without active transport. [1]

Selective Optimization of Side Activities (SOSA) Starting Point

The compound's N-benzoyl piperidine linkage is a key differentiator from N-aryl piperidine probes, predicting a distinct off-target profile and metabolic pathway. This makes it a suitable starting point for SOSA approaches, where the goal is to modify a compound's structure to enhance a desirable side activity while reducing primary target engagement. Its clean predicted metabolic route via amide hydrolysis avoids the reactive metabolites often associated with N-dealkylation. [1]

Quote Request

Request a Quote for 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.